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Compound of Interest

Compound Name: 2,4,5-Trichlorophenetole

Cat. No.: B15046015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-
Trichlorophenetole. Due to the limited availability of published experimental spectra for this

specific compound, this guide leverages predictive models and comparative data from

structurally analogous molecules to offer a comprehensive analytical profile, encompassing

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2,4,5-
Trichlorophenetole. These values are derived from established principles of spectroscopy and

by comparison with related compounds such as 2,4,5-trichlorophenol and phenetole.

Table 1: Predicted ¹H NMR Spectral Data
Protons

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 7.5 s -

H-6 ~ 7.0 s -

-O-CH₂- ~ 4.1 q ~ 7.0

-CH₃ ~ 1.4 t ~ 7.0
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Disclaimer: Predicted values may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Chemical Shift (δ, ppm)

C-1 ~ 153

C-2 ~ 128

C-3 ~ 132

C-4 ~ 126

C-5 ~ 130

C-6 ~ 115

-O-CH₂- ~ 65

-CH₃ ~ 15

Disclaimer: Predicted values may vary from experimental results.

Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group Wavenumber (cm⁻¹) Intensity

C-H (Aromatic) 3100-3000 Medium

C-H (Aliphatic) 3000-2850 Medium

C=C (Aromatic) 1600-1475 Medium-Strong

C-O (Ether) 1250-1000 Strong

C-Cl 800-600 Strong

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation
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m/z Ion

224/226/228 [M]⁺ (Molecular Ion)

195/197/199 [M - C₂H₅]⁺

167/169/171 [M - C₂H₅O]⁺

Note: The presence of three chlorine atoms will result in a characteristic isotopic pattern for

chlorine-containing fragments.

Experimental Protocols
While specific experimental data for 2,4,5-Trichlorophenetole is not readily available, the

following are general protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4,5-Trichlorophenetole in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5

seconds.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid

cell.

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with

dry KBr powder and pressing it into a thin, transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

generating fragment ions and a molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2,4,5-Trichlorophenetole.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trichlorophenetole: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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